(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide
Description
The compound “(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide” is a benzothiazole derivative characterized by a bromine substituent at the 6-position of the benzothiazole ring, an ethyl group at the 3-position, and a propanamide side chain modified with a phenylsulfonyl group. The (E)-configuration indicates the spatial arrangement of the imine bond (C=N) in the thiazole ring, which influences its reactivity and intermolecular interactions .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S2/c1-2-21-15-9-8-13(19)12-16(15)25-18(21)20-17(22)10-11-26(23,24)14-6-4-3-5-7-14/h3-9,12H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXVTLDZULOFQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, synthesis, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C18H17BrN2O3S2, with a molecular weight of approximately 453.37 g/mol. Its structure features a thiazole ring, a bromo substituent, and a sulfonamide group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H17BrN2O3S2 |
| Molecular Weight | 453.37 g/mol |
| Key Functional Groups | Thiazole, Sulfonamide |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common steps include:
- Formation of the Thiazole Core : Cyclization of appropriate precursors such as 2-aminobenzenethiol and α-haloketones.
- Bromination : Introduction of the bromo substituent at the 6-position.
- Sulfonamide Formation : Reaction with phenylsulfonyl chloride to introduce the sulfonamide group.
- Propanamide Formation : Condensation with propanoyl chloride to yield the final product.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thiazole moieties have shown effectiveness against various bacterial strains.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| (E)-N-(6-bromo-3-ethylbenzo[d]thiazol...) | 10 | Moderate antibacterial |
| Standard Drug (Penicillin) | 1 | High antibacterial |
Anticancer Properties
Research has highlighted the anticancer potential of thiazole derivatives, including this compound. Mechanisms may involve inhibition of key enzymes involved in cell proliferation and induction of apoptosis in cancer cells.
Case Studies
A notable study evaluated the biological activity of various benzothiazole derivatives, including this compound. The study assessed:
- Inhibition of Cancer Cell Lines : The compound showed significant inhibition against several cancer cell lines, indicating its potential as an anticancer agent.
- Mechanism of Action : It was suggested that the compound interacts with specific enzymes, disrupting cellular processes essential for cancer cell survival.
Comparison with Similar Compounds
Structural Analogues in the Benzothiazole Class
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- The ethyl group at the 3-position increases steric bulk relative to propargyl () or quinolinyl () substituents, which may affect solubility and metabolic stability.
- Sulfonyl vs. Non-Sulfonyl Derivatives: The phenylsulfonyl group in the target compound distinguishes it from non-sulfonylated analogs like 6e and 6f (). Sulfonyl groups are known to enhance hydrogen-bonding capacity and modulate pharmacokinetic properties.
- Amide Chain Length : The propanamide chain in the target compound is shorter than octanamide (6e, ) or acetamide (), impacting lipophilicity and membrane permeability.
Spectroscopic Comparisons
Infrared (IR) Spectroscopy :
- The target compound’s IR spectrum would exhibit peaks for C=O (amide, ~1650–1700 cm⁻¹), S=O (sulfonyl, ~1150–1350 cm⁻¹), and C-Br (~550–650 cm⁻¹), similar to related benzothiazoles ().
- In contrast, compounds with quinolinyl substituents (e.g., 6e) show additional aromatic C-H stretching (~3000–3100 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
NMR Spectroscopy :
- The ¹H NMR of the target compound would display signals for the ethyl group (δ ~1.2–1.5 ppm for CH₃, δ ~3.5–4.0 ppm for CH₂) and aromatic protons (δ ~7.0–8.5 ppm for phenylsulfonyl and benzothiazole). This aligns with data for ethyl-substituted benzothiazoles ().
- ¹³C NMR would confirm the imine (C=N, δ ~150–160 ppm) and sulfonyl (C-SO₂, δ ~55–60 ppm) carbons, as seen in analogs like .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide?
- Methodology :
- Begin with the synthesis of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with bromoethyl ketones. Introduce the bromo and ethyl substituents using halogenation and alkylation reactions under controlled conditions .
- Couple the thiazole intermediate with 3-(phenylsulfonyl)propanamide via a condensation reaction, using coupling agents like HBTU or DCC in anhydrous DMSO or DMF. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm yield via mass spectrometry .
- Key Validation : Monitor reaction progress using TLC and characterize intermediates via -NMR and -NMR to ensure regioselectivity and stereochemical integrity .
Q. How is the structure of this compound confirmed experimentally?
- Methodology :
- Spectroscopy :
- -NMR (400 MHz, CDCl): Identify aromatic protons (δ 7.2–8.1 ppm), sulfonyl protons (δ 3.1–3.5 ppm), and ethyl group splitting patterns (δ 1.2–1.4 ppm) .
- IR (KBr): Confirm sulfonyl (S=O stretching at 1150–1300 cm) and amide (C=O at ~1650 cm) functional groups .
- Elemental Analysis : Compare calculated vs. experimental C, H, N, S, and Br percentages (e.g., C: 48.2%, H: 3.8%, N: 6.5%) to validate purity .
Advanced Research Questions
Q. How do the bromo and ethyl substituents influence the compound’s reactivity and biological interactions?
- Experimental Design :
- Reactivity Studies : Perform comparative synthesis with halogen-free analogs to assess the bromo group’s role in electrophilic substitution reactions. Use kinetic studies (e.g., UV-Vis monitoring) to quantify reaction rates .
- Biological Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) to evaluate the ethyl group’s impact on membrane permeability. Compare IC values with methyl or propyl analogs .
- Data Interpretation : Bromo enhances electrophilicity for nucleophilic attacks (e.g., in kinase inhibition), while ethyl improves lipophilicity (LogP ~3.2), correlating with enhanced cellular uptake .
Q. What mechanistic role does the phenylsulfonyl group play in stabilizing the compound under physiological conditions?
- Methodology :
- Stability Assays : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. Compare with sulfone-free derivatives.
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to analyze electron-withdrawing effects of the sulfonyl group on the amide bond’s resonance stability .
- Findings : The sulfonyl group reduces hydrolytic cleavage of the amide bond by ~40% compared to carbonyl analogs, enhancing metabolic stability .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-Response Reproducibility : Conduct independent assays across multiple labs using standardized protocols (e.g., MTT assay for cytotoxicity).
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing bromo with Cl or F) to isolate variables. Cross-reference bioactivity data with crystallographic studies (e.g., X-ray diffraction of ligand-protein complexes) .
- Example : Discrepancies in IC values (e.g., 2 µM vs. 10 µM) may arise from assay conditions (e.g., serum content, incubation time). Validate using SPR (surface plasmon resonance) for direct binding affinity measurements .
Q. What synthetic challenges arise in forming the benzo[d]thiazole ring, and how are they mitigated?
- Challenges :
- Regioselectivity : Competing pathways during cyclization may yield isomeric byproducts.
- Oxidation Sensitivity : Thiazole intermediates are prone to oxidation under aerobic conditions.
- Solutions :
- Use Pd-catalyzed cross-coupling to ensure regioselective bromination at the 6-position .
- Conduct cyclization under inert atmosphere (N/Ar) with antioxidants (e.g., BHT) to prevent oxidation .
Methodological Notes
- Purification : Recrystallization from ethanol/water (7:3 v/v) achieves >95% purity. Confirm via HPLC (C18 column, acetonitrile/water mobile phase) .
- Data Analysis : For kinetic studies, apply the Eyring equation to determine activation parameters (ΔH‡, ΔS‡) from temperature-dependent rate constants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
